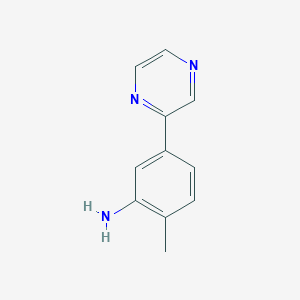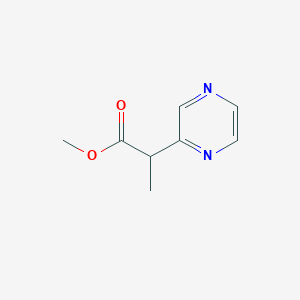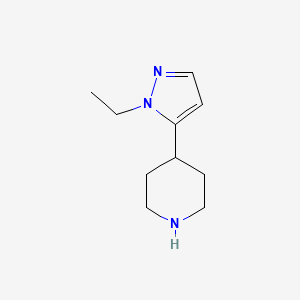
Ethyl 3-(3-oxocyclobutyl)propanoate
描述
Ethyl 3-(3-oxocyclobutyl)propanoate is an organic compound with the molecular formula C9H14O3 It is an ester, characterized by the presence of a cyclobutyl ring and a propanoate group Esters are known for their pleasant odors and are widely used in the fragrance and flavor industries
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-oxocyclobutyl)propanoate can be synthesized through several methods. One common route involves the reaction of cyclobutanepropanoic acid with ethyl alcohol in the presence of a catalyst. This process typically requires a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . Another method involves the use of 2,2-dichloro-3-oxo-cyclobutanepropanoic acid as a starting material, which is then reacted with ethyl alcohol to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl 3-(3-oxocyclobutyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield cyclobutanepropanoic acid and ethanol.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group, resulting in the formation of ethyl 3-(3-hydroxycyclobutyl)propanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Hydrolysis: Cyclobutanepropanoic acid and ethanol.
Reduction: Ethyl 3-(3-hydroxycyclobutyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-oxocyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-(3-oxocyclobutyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release cyclobutanepropanoic acid and ethanol, which may then participate in further biochemical reactions. The cyclobutyl ring and carbonyl group are key functional groups that influence its reactivity and interactions with enzymes and other proteins .
相似化合物的比较
Ethyl 3-(3-oxocyclobutyl)propanoate can be compared to other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. These compounds share the ester functional group but differ in their alkyl and acyl components:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Ethyl propanoate: Used in the flavor industry for its fruity aroma.
Methyl butyrate: Known for its pineapple-like odor and used in fragrances and flavorings
属性
IUPAC Name |
ethyl 3-(3-oxocyclobutyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQXRFPXRGREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
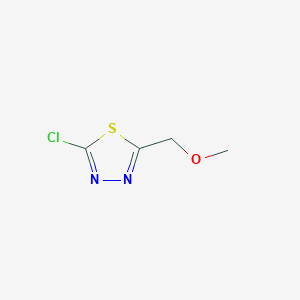
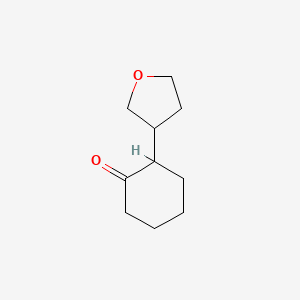
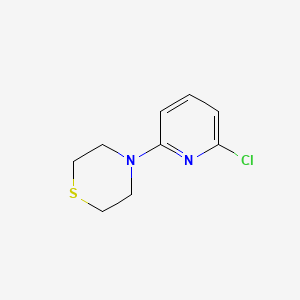
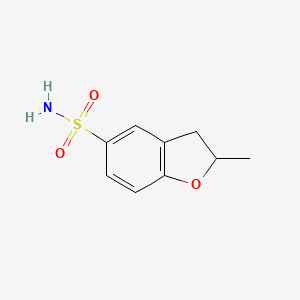
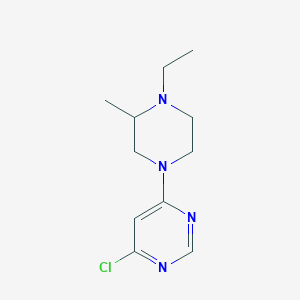
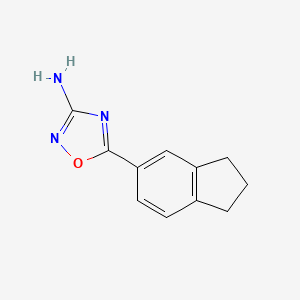
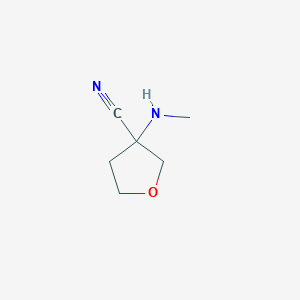
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
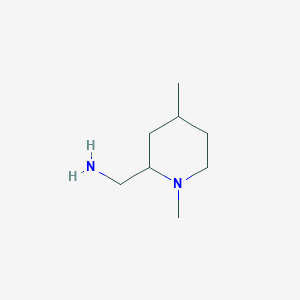
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)
